EED Binding Affinity of ADS-J13 Versus Leading Clinical-Stage EED Inhibitors in TR-FRET Displacement Assays
ADS-J13 (CAS 1396873-75-8) demonstrates an IC₅₀ of 40 nM in a pyrrolidine inhibitor-based Oregon-green probe displacement assay against GST-tagged EED protein (human), as measured by LanthaScreen TR-FRET after 1-hour incubation [1]. A secondary measurement under the same TR-FRET format yields an IC₅₀ of 140 nM [1]. In comparison, the clinical candidate EED226 achieves an IC₅₀ of 23.4–53.5 nM in PRC2 enzymatic assays (depending on substrate), while EEDi-5285 binds EED with an IC₅₀ of 0.2 nM, and A-395 exhibits a Ki of 0.4 nM against EED with a PRC2 IC₅₀ of 34 nM [2][3]. Thus, ADS-J13 occupies an intermediate potency tier within the EED inhibitor landscape — approximately 200-fold less potent than EEDi-5285 but approximately 50-fold more potent than the weakest pyrrolidine analogs in the AbbVie series (IC₅₀ ~2,100 nM) [1][4].
| Evidence Dimension | EED binding inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 40 nM (TR-FRET, LanthaScreen); IC₅₀ = 140 nM (TR-FRET, assay explorer variant) |
| Comparator Or Baseline | EED226: IC₅₀ = 23.4–53.5 nM (PRC2 assay); EEDi-5285: IC₅₀ = 0.2 nM (EED binding); A-395: Ki = 0.4 nM, PRC2 IC₅₀ = 34 nM; Weak pyrrolidine analog BDBM50594939: IC₅₀ = 2,100 nM |
| Quantified Difference | ADS-J13 is ~200-fold less potent than EEDi-5285; ~50-fold more potent than the weakest pyrrolidine analog (2,100 nM); ~1.7- to 3.5-fold less potent than EED226 and A-395 in comparable assays |
| Conditions | GST-tagged human EED protein, pyrrolidine inhibitor-based Oregon-green probe, LanthaScreen TR-FRET, 1-hour incubation (BindingDB assay ID 50048965) |
Why This Matters
Procurement decisions for EED inhibitor tool compounds or screening benchmarks require careful potency-tier matching; ADS-J13 provides a mid-potency reference point useful for calibrating assay windows between ultra-potent probes (sub-nM) and weakly active analogs.
- [1] BindingDB. BDBM50231867 (CHEMBL4067345). Affinity Data: IC₅₀ = 40 nM and 140 nM. Target: Polycomb protein EED (Homo sapiens). Assay: Inhibition of pyrrolidine inhibitor-based Oregon-green probe binding to GST-tagged EED by LanthaScreen TR-FRET. Data curated by AbbVie / ChEMBL. View Source
- [2] Aladdin Scientific / Novartis. EED226: IC₅₀ = 23.4 nM (H3K27me0 peptide substrate) and 53.5 nM (mononucleosome substrate). First-in-class, orally bioavailable PRC2 inhibitor. View Source
- [3] Rej, R.K. et al. EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development. J. Med. Chem. 2020. IC₅₀ = 0.2 nM for EED binding; cellular IC₅₀ = 20 pM–0.5 nM. View Source
- [4] BindingDB. BDBM50594939. Affinity Data: IC₅₀ = 2,100 nM. Target: Polycomb protein EED. Assay format consistent with BDBM50231867. Illustrates intra-series potency range of ~50-fold. View Source
